molecular formula C16H15F2NO3 B4625281 N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide

N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4625281
M. Wt: 307.29 g/mol
InChI Key: LBTZKYKIINRBDI-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide is a compound that has been studied for its molecular structure, synthesis, and chemical properties. It belongs to a class of organic compounds known for their potential in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between specific amines and acids or their derivatives. For instance, Manolov et al. (2021) described the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by reacting 2,2-diphenylethan-1-amine with naproxen, yielding a high-purity product characterized by 1H, 13C NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

Compounds like N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide have been structurally characterized using various spectroscopic methods. For example, Viji et al. (2020) employed DFT calculations for molecular structure analysis, emphasizing bond lengths, bond angles, and intramolecular charge transfer (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve interactions with various reagents, leading to the formation of diverse derivatives. Pimenova et al. (2003) investigated reactions of a related compound, leading to the formation of various esters and acids (Pimenova, Krasnych, Goun, & Miles, 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial. Sadgir et al. (2020) characterized the crystal structure of a similar compound using X-ray diffraction, revealing insights into its physical characteristics (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).

Scientific Research Applications

Bioactive Constituents Discovery

Research into natural products has led to the identification of compounds with significant biological activities. For instance, a study on Jolyna laminarioides discovered compounds exhibiting chymotrypsin inhibitory activity and antibacterial properties against Escherichia coli and Shigella boydii, highlighting the potential for discovering new bioactive molecules from natural sources (Atta-ur-rahman et al., 1997).

Material Science Innovations

The modification of material properties through chemical substitution, such as the inclusion of methoxy groups, has been explored for enhancing the characteristics of renewable high-temperature cyanate ester resins. These modifications impact the physical properties, cure chemistry, and thermal stability of the resulting materials, suggesting the role of chemical manipulation in developing advanced materials (B. Harvey et al., 2015).

Environmental Contaminants Analysis

The study of environmental contaminants, such as nonylphenol, has shown the estrogenic effects of certain chemical structures on human and animal health. These investigations reveal the importance of understanding the environmental impact and human exposure to synthetic chemicals (C. Vane and G. Abbott, 1999), (Chunyang Liao et al., 2012).

Pharmacokinetics and Drug Development

In pharmacokinetics, the study of a selective androgen receptor modulator provided insights into the ideal pharmacokinetic characteristics for preclinical studies of propanamide compounds. Understanding the metabolism, absorption, and clearance of these compounds is crucial for developing new therapeutics (Di Wu et al., 2006).

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-10(22-12-8-6-11(21-2)7-9-12)16(20)19-15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZKYKIINRBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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